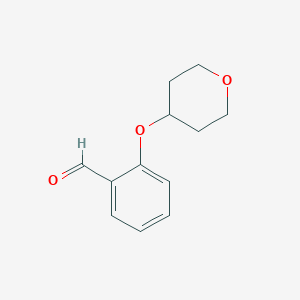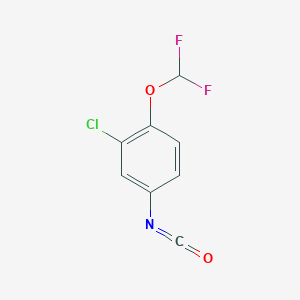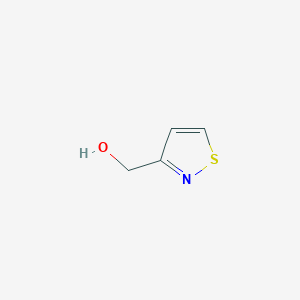
イソチアゾール-3-イルメタノール
概要
説明
Isothiazol-3-ylmethanol is an organic compound with the molecular formula C4H5NOS. It is a member of the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
科学的研究の応用
Isothiazol-3-ylmethanol has a wide range of applications in scientific research:
作用機序
Target of Action
Isothiazol-3-ylmethanol, like other isothiazolinones, primarily targets enzymes with thiols at their active sites . These enzymes are crucial for various life-sustaining processes in microorganisms, making them effective targets for antimicrobial action .
Mode of Action
The compound interacts with its targets by forming mixed disulfides . This interaction inhibits the function of the targeted enzymes, disrupting the metabolic pathways involving these enzymes . The disruption of these pathways leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability .
Biochemical Pathways
Isothiazol-3-ylmethanol affects the biochemical pathways involving the targeted enzymes with thiols at their active sites . The disruption of these pathways leads to a halt in the growth and metabolism of the microorganisms . One of the pathways involves cleavage of the isothiazolone ring followed by subsequent dechlorination, hydroxylation, and oxidation .
Result of Action
The result of Isothiazol-3-ylmethanol’s action is the inhibition of growth and metabolism in microorganisms, leading to their death . This makes the compound effective as a biocide, with bacteriostatic and fungiostatic activity .
生化学分析
Biochemical Properties
Isothiazol-3-ylmethanol plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, primarily those containing thiol groups. The compound forms mixed disulfides with thiol-containing enzymes, leading to the inhibition of these enzymes . This interaction disrupts the normal function of the enzymes, thereby exerting its antimicrobial effects.
Cellular Effects
Isothiazol-3-ylmethanol has been shown to affect various types of cells and cellular processes. It inhibits key cellular functions by reacting with thiol-containing compounds such as glutathione and cysteine . This reaction leads to the formation of disulfide derivatives, which impair cellular growth and can cause cell death within a few hours . The compound also influences cell signaling pathways and gene expression, further contributing to its antimicrobial activity.
Molecular Mechanism
The molecular mechanism of action of isothiazol-3-ylmethanol involves its ability to inhibit life-sustaining enzymes. The compound forms mixed disulfides with enzymes that have thiols at their active sites . This interaction disrupts the normal function of the enzymes, leading to the inhibition of microbial growth. Additionally, isothiazol-3-ylmethanol can cause changes in gene expression, further enhancing its antimicrobial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothiazol-3-ylmethanol can change over time. The compound is stable in acidic media but may degrade in alkaline conditions . Long-term exposure to isothiazol-3-ylmethanol can lead to sustained inhibition of cellular functions and potential cell death. Studies have shown that the compound can cause significant cellular damage within a few hours of exposure .
Dosage Effects in Animal Models
The effects of isothiazol-3-ylmethanol vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial properties without causing significant toxicity . At higher doses, isothiazol-3-ylmethanol can cause toxic effects, including cellular damage and potential organ toxicity . It is important to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Isothiazol-3-ylmethanol is involved in various metabolic pathways. One of the pathways involves the cleavage of the isothiazole ring, followed by dechlorination, hydroxylation, and oxidation . These reactions lead to the formation of various metabolites, which can further interact with other enzymes and cofactors. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, isothiazol-3-ylmethanol is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these proteins. Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
Isothiazol-3-ylmethanol’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall efficacy.
準備方法
Synthetic Routes and Reaction Conditions: Isothiazol-3-ylmethanol can be synthesized through several methods. One common approach involves the cyclization of alkynyl oxime ethers using sulfur sources such as sodium sulfide. This method offers excellent functional group tolerance and high selectivity . Another method involves the transannulation of 1,2,3-thiadiazoles with nitriles, catalyzed by rhodium, to produce isothiazoles .
Industrial Production Methods: Industrial production of isothiazol-3-ylmethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: Isothiazol-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted isothiazoles depending on the reagents used.
類似化合物との比較
Isothiazole: A parent compound with a similar structure but without the hydroxyl group.
Isothiazolinone: A derivative with potent biocidal properties, commonly used in industrial and cosmetic applications.
Uniqueness: Isothiazol-3-ylmethanol is unique due to its specific functional group (hydroxyl group) attached to the isothiazole ring. This functional group imparts distinct chemical reactivity and biological activity, differentiating it from other isothiazole derivatives .
特性
IUPAC Name |
1,2-thiazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJCTCNTRIEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593107 | |
| Record name | (1,2-Thiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-17-0 | |
| Record name | (1,2-Thiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



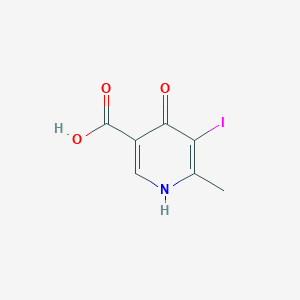
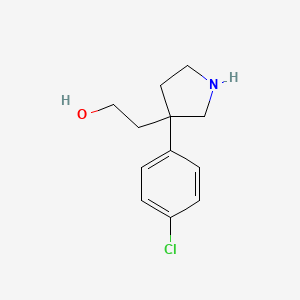
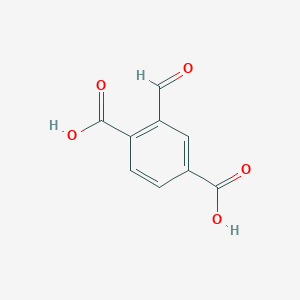

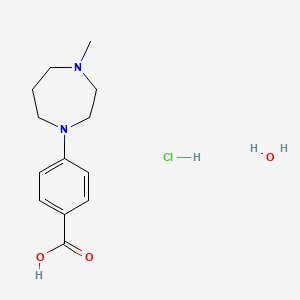
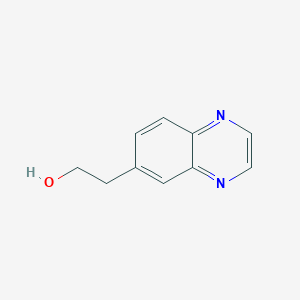
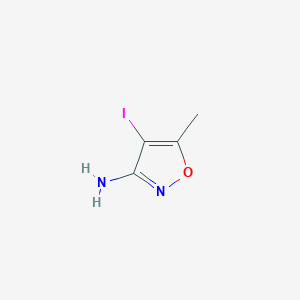

![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)
